molecular formula C13H15FN2O2 B2826568 N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1311643-62-5

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2826568
CAS No.: 1311643-62-5
M. Wt: 250.273
InChI Key: PCJRBXGPTIRUJM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N). This compound also features a cyano group (C≡N) and a fluorophenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide typically involves the reaction of 2-fluorophenol with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid. This intermediate is then reacted with an appropriate amine, such as 1-cyano-1-methylpropylamine, under suitable conditions to yield the final product. The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the cyano group to an amine group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and fluorophenoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(1-cyano-1-methylpropyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

    N-(1-cyano-1-methylpropyl)-2-(2-methylphenoxy)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJRBXGPTIRUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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